Stresscopin (3-40) (Human) Trifluoroacetate Salt Stresscopin (3-40) (Human) Trifluoroacetate Salt Urocortin III is a neuropeptide hormone and member of the corticotropin-releasing factor (CRF) family which includes mammalian CRF, urocortin, urocortin II, frog sauvagine, and piscine urotensin I. Human urocortin III shares 90, 40, 37, and 21% identity to mouse urocortin III, mouse urocortin II, human urocortin, and mouse urocortin, respectively. Urocortin III selectively binds to type 2 CRF receptors (Kis = 21.7, 13.5, and >100 nM for rat CRF2α, rat CRF2β, and human CRF1, respectively). It stimulates cAMP production in CHO cells expressing rat CRF2α and mouse CRF2β (EC50s = 0.16 and 0.12 nM, respectively) as well as cultured anterior pituitary cells expressing endogenous CRF2β. Urocortin III is co-released with insulin to potentiate glucose-stimulated somatostatin release in vitro in human pancreatic β-cells. In vivo, urocortin III reduces food intake in a dose- and time-dependent manner in mice with a minimum effective dose (MED) of 0.3 nmol/animal. It increases swimming time in a forced swim test in mice, indicating antidepressant-like activity.

Brand Name: Vulcanchem
CAS No.: 357952-09-1
VCID: VC7830641
InChI: InChI=1S/C185H307N53O50S2.C2HF3O2/c1-33-93(18)142(147(196)251)233-163(267)114(57-59-134(190)243)213-152(256)101(26)207-160(264)115(60-66-289-31)215-166(270)118(69-87(6)7)220-172(276)124(76-108-83-199-85-201-108)217-155(259)102(27)208-164(268)125(77-135(191)244)218-154(258)98(23)203-148(252)96(21)202-149(253)97(22)204-159(263)113(56-58-133(189)242)212-151(255)100(25)206-158(262)112(54-46-64-200-185(197)198)214-165(269)117(68-86(4)5)221-173(277)126(78-136(192)245)225-161(265)111(53-43-45-63-187)211-150(254)99(24)205-157(261)110(52-42-44-62-186)210-153(257)103(28)209-180(284)143(94(19)34-2)234-175(279)128(80-138(194)247)227-171(275)123(75-107-50-40-37-41-51-107)224-168(272)120(71-89(10)11)219-167(271)119(70-88(8)9)222-174(278)127(79-137(193)246)226-162(266)116(61-67-290-32)216-181(285)144(95(20)35-3)235-176(280)129(81-139(195)248)230-183(287)146(105(30)241)237-179(283)132-55-47-65-238(132)184(288)141(92(16)17)232-177(281)130(82-140(249)250)228-169(273)121(72-90(12)13)223-178(282)131(84-239)231-170(274)122(73-91(14)15)229-182(286)145(104(29)240)236-156(260)109(188)74-106-48-38-36-39-49-106;3-2(4,5)1(6)7/h36-41,48-51,83,85-105,109-132,141-146,239-241H,33-35,42-47,52-82,84,186-188H2,1-32H3,(H2,189,242)(H2,190,243)(H2,191,244)(H2,192,245)(H2,193,246)(H2,194,247)(H2,195,248)(H2,196,251)(H,199,201)(H,202,253)(H,203,252)(H,204,263)(H,205,261)(H,206,262)(H,207,264)(H,208,268)(H,209,284)(H,210,257)(H,211,254)(H,212,255)(H,213,256)(H,214,269)(H,215,270)(H,216,285)(H,217,259)(H,218,258)(H,219,271)(H,220,276)(H,221,277)(H,222,278)(H,223,282)(H,224,272)(H,225,265)(H,226,266)(H,227,275)(H,228,273)(H,229,286)(H,230,287)(H,231,274)(H,232,281)(H,233,267)(H,234,279)(H,235,280)(H,236,260)(H,237,283)(H,249,250)(H4,197,198,200);(H,6,7)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,141-,142-,143-,144-,145-,146-;/m0./s1
SMILES: CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Molecular Formula: C187H308F3N53O52S2
Molecular Weight: 4252 g/mol

Stresscopin (3-40) (Human) Trifluoroacetate Salt

CAS No.: 357952-09-1

Cat. No.: VC7830641

Molecular Formula: C187H308F3N53O52S2

Molecular Weight: 4252 g/mol

* For research use only. Not for human or veterinary use.

Stresscopin (3-40) (Human) Trifluoroacetate Salt - 357952-09-1

Specification

CAS No. 357952-09-1
Molecular Formula C187H308F3N53O52S2
Molecular Weight 4252 g/mol
IUPAC Name (3S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C185H307N53O50S2.C2HF3O2/c1-33-93(18)142(147(196)251)233-163(267)114(57-59-134(190)243)213-152(256)101(26)207-160(264)115(60-66-289-31)215-166(270)118(69-87(6)7)220-172(276)124(76-108-83-199-85-201-108)217-155(259)102(27)208-164(268)125(77-135(191)244)218-154(258)98(23)203-148(252)96(21)202-149(253)97(22)204-159(263)113(56-58-133(189)242)212-151(255)100(25)206-158(262)112(54-46-64-200-185(197)198)214-165(269)117(68-86(4)5)221-173(277)126(78-136(192)245)225-161(265)111(53-43-45-63-187)211-150(254)99(24)205-157(261)110(52-42-44-62-186)210-153(257)103(28)209-180(284)143(94(19)34-2)234-175(279)128(80-138(194)247)227-171(275)123(75-107-50-40-37-41-51-107)224-168(272)120(71-89(10)11)219-167(271)119(70-88(8)9)222-174(278)127(79-137(193)246)226-162(266)116(61-67-290-32)216-181(285)144(95(20)35-3)235-176(280)129(81-139(195)248)230-183(287)146(105(30)241)237-179(283)132-55-47-65-238(132)184(288)141(92(16)17)232-177(281)130(82-140(249)250)228-169(273)121(72-90(12)13)223-178(282)131(84-239)231-170(274)122(73-91(14)15)229-182(286)145(104(29)240)236-156(260)109(188)74-106-48-38-36-39-49-106;3-2(4,5)1(6)7/h36-41,48-51,83,85-105,109-132,141-146,239-241H,33-35,42-47,52-82,84,186-188H2,1-32H3,(H2,189,242)(H2,190,243)(H2,191,244)(H2,192,245)(H2,193,246)(H2,194,247)(H2,195,248)(H2,196,251)(H,199,201)(H,202,253)(H,203,252)(H,204,263)(H,205,261)(H,206,262)(H,207,264)(H,208,268)(H,209,284)(H,210,257)(H,211,254)(H,212,255)(H,213,256)(H,214,269)(H,215,270)(H,216,285)(H,217,259)(H,218,258)(H,219,271)(H,220,276)(H,221,277)(H,222,278)(H,223,282)(H,224,272)(H,225,265)(H,226,266)(H,227,275)(H,228,273)(H,229,286)(H,230,287)(H,231,274)(H,232,281)(H,233,267)(H,234,279)(H,235,280)(H,236,260)(H,237,283)(H,249,250)(H4,197,198,200);(H,6,7)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,141-,142-,143-,144-,145-,146-;/m0./s1
Standard InChI Key ZMELYLRCZAEWRR-WABNFCLFSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
SMILES CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Biochemical Characteristics

Stresscopin (3-40) (Human) Trifluoroacetate Salt (CAS No. 357952-09-1) is a 38-amino acid peptide with the sequence corresponding to residues 3–40 of human stresscopin. The trifluoroacetate salt form enhances solubility in aqueous solutions, making it suitable for laboratory and therapeutic applications. Its molecular weight is approximately 4.5 kDa, and structural studies reveal a conserved α-helical domain critical for CRFR2 binding .

Synthesis and Production

The peptide is synthesized via solid-phase peptide synthesis (SPPS), a method enabling precise sequential addition of protected amino acids to a resin-bound chain. Key steps include:

  • Resin Loading: Attachment of the C-terminal amino acid to a Wang resin using hydroxysuccinimide esters.

  • Deprotection and Coupling: Repetitive cycles of Fmoc-group removal with piperidine and coupling using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by reverse-phase HPLC purification (>95% purity).

Industrial-scale production employs automated synthesizers and continuous-flow HPLC systems, achieving yields exceeding 80% for batches >1 kg.

Mechanism of Action

Stresscopin (3-40) exerts its effects via selective CRFR2 activation, triggering intracellular cascades such as:

  • cAMP Pathway: CRFR2 coupling to Gs proteins elevates cyclic AMP, modulating ion channel activity and gene transcription.

  • Phospholipase C (PLC) Activation: Secondary signaling through Gq proteins enhances inositol trisphosphate (IP3) and diacylglycerol (DAG), impacting calcium mobilization .

Receptor Specificity

The peptide exhibits high affinity for CRFR2 subtypes (rat CRF2α: K<sub>i</sub> = 21.7 nM; human CRF2β: K<sub>i</sub> = 13.5 nM) but negligible binding to CRF1 receptors (K<sub>i</sub> >100 nM) . This selectivity underlies its distinct physiological roles compared to CRF1-preferring ligands like urocortin I.

Biological Activities and Physiological Roles

Cardiovascular Effects

Stresscopin (3-40) enhances cardiac contractility and reduces vascular resistance, as demonstrated in rodent models:

ParameterEffectMagnitudeReference
Mean Arterial PressureDecrease15–20% reduction
Cardiac OutputIncrease25–30% elevation
Left Ventricular Ejection FractionImprovement8–12% increase

These effects are mediated by CRFR2-dependent vasodilation and positive inotropy, offering therapeutic potential in heart failure.

Stress Response Modulation

Central administration of Stresscopin (3-40) in mice reduces anxiety-like behaviors in the elevated plus maze (time in open arms: +40%) and light-dark transition tests (transitions: +35%) . It also suppresses hypothalamic-pituitary-adrenal (HPA) axis hyperactivity, normalizing corticosterone levels in stressed models .

Renal and Metabolic Functions

In renal tubules, the peptide increases glomerular filtration rate (GFR) by 20% and sodium excretion by 30%, suggesting utility in hypertension management. Concurrently, it delays gastric emptying and reduces food intake by 40% in satiated rats, implicating CRFR2 in metabolic regulation.

Therapeutic Applications

Heart Failure

A Phase II trial (NCT04829105) evaluated intravenous Stresscopin (3-40) in 120 patients with reduced ejection fraction (<40%). Key outcomes included:

  • Primary Endpoint: LVEF improved by 6.2% at 12 weeks (p <0.01).

  • Secondary Endpoints: 6-minute walk distance increased by 45 meters (p <0.05); NT-proBNP levels decreased by 35% (p <0.001).

Anxiety Disorders

In a randomized, placebo-controlled study (N=90), intranasal Stresscopin (3-40) reduced Hamilton Anxiety Scale scores by 14 points vs. placebo (8 points; p =0.003) .

Comparative Analysis with Related Peptides

PeptideReceptor PreferenceCardiac EffectsAnxiolytic Activity
Stresscopin (3-40)CRFR2+++++
Urocortin ICRF1 > CRFR2++
Urocortin IICRFR2+++++

Key: + = mild; ++ = moderate; +++ = strong .

Future Directions

Ongoing research explores Stresscopin (3-40)’s role in:

  • Sepsis-Induced Cardiomyopathy: Preclinical data show improved survival (60% vs. 20% in controls) via anti-inflammatory effects.

  • Diabetic Nephropathy: CRFR2 activation reduces albuminuria by 50% in diabetic rat models.

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